molecular formula C11H14N4 B15240032 5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine

5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B15240032
M. Wt: 202.26 g/mol
InChI Key: QKAUELJECPGZDK-UHFFFAOYSA-N
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Description

5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 6-methyl-2-pyridinemethanol with 5-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazole: Similar structure but lacks the pyridine ring.

    2-Methyl-1H-pyrazole: Similar pyrazole ring but different substitution pattern.

    6-Methyl-2-pyridinemethanol: Contains the pyridine ring but lacks the pyrazole moiety.

Uniqueness

5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-methyl-1-[(6-methylpyridin-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H14N4/c1-8-4-3-5-10(14-8)7-15-9(2)11(12)6-13-15/h3-6H,7,12H2,1-2H3

InChI Key

QKAUELJECPGZDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C(=C(C=N2)N)C

Origin of Product

United States

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